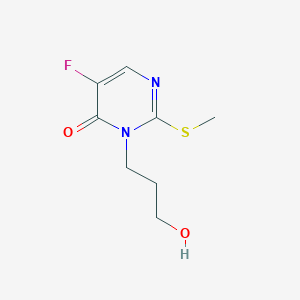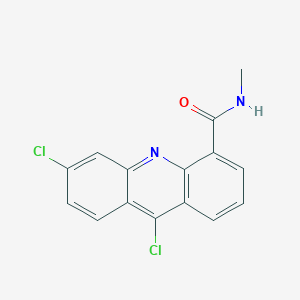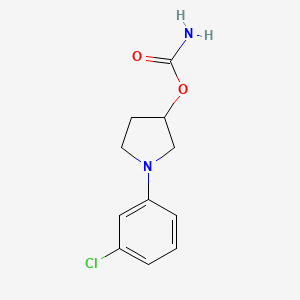
5-Fluoro-3-(3-hydroxypropyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-(3-hydroxypropyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one: is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a fluorine atom, a hydroxypropyl group, and a methylsulfanyl group attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(3-hydroxypropyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-ketoesters.
Introduction of the Fluorine Atom: Using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Addition of the Hydroxypropyl Group: Through nucleophilic substitution reactions.
Incorporation of the Methylsulfanyl Group: Using methylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydropyrimidines.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its structural similarity to nucleotides.
Medicine
Drug Development: Investigated for its potential as an antiviral, anticancer, or antimicrobial agent.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-(3-hydroxypropyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the hydroxypropyl and methylsulfanyl groups can influence its solubility and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent.
3-Hydroxypropylpyrimidine: A compound with similar structural features.
2-Methylsulfanylpyrimidine: Another pyrimidine derivative with a methylsulfanyl group.
Uniqueness
5-Fluoro-3-(3-hydroxypropyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
143612-39-9 |
|---|---|
Fórmula molecular |
C8H11FN2O2S |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
5-fluoro-3-(3-hydroxypropyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C8H11FN2O2S/c1-14-8-10-5-6(9)7(13)11(8)3-2-4-12/h5,12H,2-4H2,1H3 |
Clave InChI |
CVUCTGJXULABNL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=O)N1CCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911009.png)



![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)
![8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12911030.png)

methanone](/img/structure/B12911035.png)
![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)
![2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B12911050.png)
![Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12911054.png)


